molecular formula C9H9BrO3S B14399981 Methyl (2-bromobenzene-1-sulfinyl)acetate CAS No. 87852-68-4

Methyl (2-bromobenzene-1-sulfinyl)acetate

Cat. No.: B14399981
CAS No.: 87852-68-4
M. Wt: 277.14 g/mol
InChI Key: SDRMCQBLTPWOQF-UHFFFAOYSA-N
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Description

Methyl (2-bromobenzene-1-sulfinyl)acetate is an organic compound that features a brominated benzene ring attached to a sulfinyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of methyl benzoate using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated product is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group . Finally, esterification is carried out using methanol and an acid catalyst to yield Methyl (2-bromobenzene-1-sulfinyl)acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromobenzene-1-sulfinyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-chlorobenzene-1-sulfinyl)acetate
  • Methyl (2-fluorobenzene-1-sulfinyl)acetate
  • Methyl (2-iodobenzene-1-sulfinyl)acetate

Uniqueness

Methyl (2-bromobenzene-1-sulfinyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, but less reactive than iodine . This balance of reactivity makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

87852-68-4

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)sulfinylacetate

InChI

InChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3

InChI Key

SDRMCQBLTPWOQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C1=CC=CC=C1Br

Origin of Product

United States

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